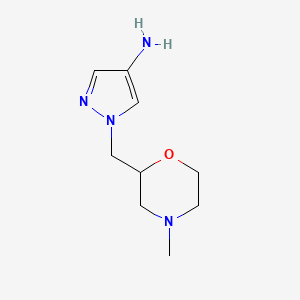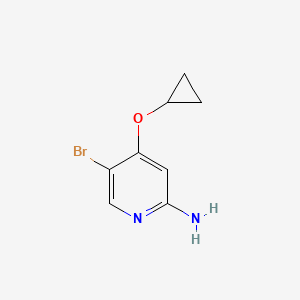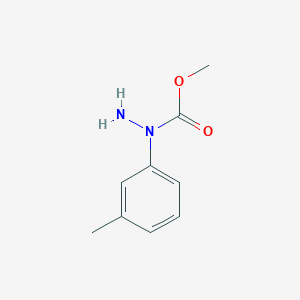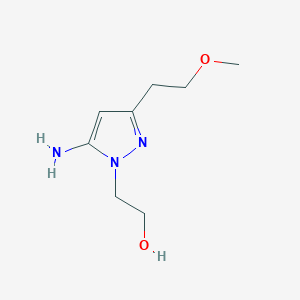![molecular formula C27H52NO5P B13638764 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate](/img/structure/B13638764.png)
bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate is a complex organophosphorus compound It features a phosphonate group bonded to a morpholinopropyl moiety and two isopropyl-methylcyclohexyl groups
Preparation Methods
The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate involves multiple steps. One common synthetic route includes the reaction of a phosphonate precursor with a morpholinopropyl derivative under controlled conditions. The reaction typically requires a base such as potassium hydroxide or cesium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphonate derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonate products.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the morpholinopropyl moiety can interact with biological molecules, potentially influencing enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar compounds to Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate include other organophosphorus compounds such as:
Phosphoramidates: These compounds also contain a phosphorus-nitrogen bond and are used in various applications, including as flame retardants and plasticizers.
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-2-hydroxy-3-morpholinopropyl)phosphonate stands out due to its unique combination of structural features, making it a versatile compound with diverse applications.
Properties
Molecular Formula |
C27H52NO5P |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
(2S)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C27H52NO5P/c1-19(2)24-9-7-21(5)15-26(24)32-34(30,18-23(29)17-28-11-13-31-14-12-28)33-27-16-22(6)8-10-25(27)20(3)4/h19-27,29H,7-18H2,1-6H3/t21-,22-,23+,24+,25+,26-,27-/m1/s1 |
InChI Key |
PDUVASMJZRPEOU-DXJNZMDBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CN2CCOCC2)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC(CN2CCOCC2)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethan-1-amine hydrochloride](/img/structure/B13638733.png)


![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13638745.png)

